molecular formula C12H15NO5 B8706631 1-(2,3,4-Trimethoxyphenyl)-2-nitropropene CAS No. 5556-77-4

1-(2,3,4-Trimethoxyphenyl)-2-nitropropene

Cat. No. B8706631
CAS RN: 5556-77-4
M. Wt: 253.25 g/mol
InChI Key: OWNHUMYJCSEOTJ-UHFFFAOYSA-N
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Patent
US04490392

Procedure details

A mixture of 3.9 g of 2,3,4-trimethoxybenzaldehyde, 3.7 g of nitroethane, 2.5 g of Amberlite IR-45 acetate and 200 ml of toluene is refluxed for 20 hours while removing the resultant water. After the reaction is completed, the reaction mixture is filtered, and the filtrate is evaporated to remove solvent. The residue thus obtained is recrystallized from a mixture of isopropyl ether and hexane. 4.3 g of 1-(2,3,4-trimethoxyphenyl)-2-nitropropene are thereby obtained as yellow cubes. M.p. 57°-58° C.
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:8]=[CH:7][C:4]=1[CH:5]=O.[N+:15]([CH2:18][CH3:19])([O-:17])=[O:16].C([O-])(=O)C>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:8]=[CH:7][C:4]=1[CH:5]=[C:18]([N+:15]([O-:17])=[O:16])[CH3:19]

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1OC)OC
Name
nitroethane
Quantity
3.7 g
Type
reactant
Smiles
[N+](=O)([O-])CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
while removing the resultant water
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized from a mixture of isopropyl ether and hexane

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1OC)OC)C=C(C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.